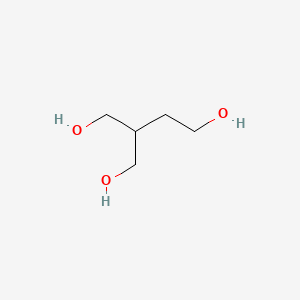

2-(Hydroxymethyl)butane-1,4-diol

Overview

Description

2-(Hydroxymethyl)butane-1,4-diol is an organic compound with the molecular formula C5H12O3 It is a diol, meaning it contains two hydroxyl groups (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-(Hydroxymethyl)butane-1,4-diol involves reacting trifluoroacetic acid with formaldehyde and hydrogen fluoride in the presence of a catalyst such as titanium tetrachloride . This reaction yields the desired diol with high efficiency.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 218.14 g/mol

- CAS Number : 11040684

The presence of hydroxymethyl groups enhances its reactivity, making it suitable for various chemical transformations and applications.

Polymer Production

2-(Hydroxymethyl)butane-1,4-diol serves as a key intermediate in the synthesis of various polymers:

- Polyurethanes : It is used as a chain extender in the production of polyurethane elastomers, which are known for their excellent mechanical properties and resistance to heat and chemicals .

- Polybutylene Terephthalate (PBT) : This compound is incorporated into PBT production, which is utilized in engineering plastics due to its low water absorption and good mechanical properties. Applications include automotive parts and electrical components .

Solvent Applications

Due to its chemical structure, this compound can act as a solvent in various formulations:

- Cosmetic Formulations : It is employed as a humectant in cosmetic products, contributing to moisture retention .

- Printing Inks : It serves as a carrier solvent in printing inks, enhancing the flow and application properties of the inks .

Case Study 1: Polyurethane Elastomers

A study conducted by Mitsubishi Chemical Corporation demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical strength and thermal stability. The resulting elastomers exhibited enhanced performance in automotive applications.

Case Study 2: PBT Production

Research published in industrial chemistry journals highlighted the use of this compound as an effective co-monomer in PBT synthesis. The study indicated that the inclusion of this diol reduced production costs while maintaining high-quality output suitable for consumer electronics.

Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Production | - Polyurethanes | Excellent mechanical properties |

| - Polybutylene Terephthalate (PBT) | Low water absorption | |

| Solvent Applications | - Cosmetic formulations | Moisture retention |

| - Printing inks | Enhanced flow properties |

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)butane-1,4-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This compound can also act as a ligand for certain enzymes, modulating their activity and function.

Comparison with Similar Compounds

1,4-Butanediol: Similar in structure but lacks the hydroxymethyl group.

1,2-Butanediol: Has hydroxyl groups on adjacent carbon atoms.

1,3-Butanediol: Hydroxyl groups are separated by one carbon atom.

Uniqueness: 2-(Hydroxymethyl)butane-1,4-diol is unique due to the presence of both a hydroxymethyl group and a terminal hydroxyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

2-(Hydroxymethyl)butane-1,4-diol, with the molecular formula CHO, is a diol compound characterized by the presence of two hydroxyl groups (-OH). This compound is notable for its applications in organic synthesis, polymer chemistry, and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : CHO

- Functional Groups : Two hydroxyl groups

- Physical State : Typically exists as a colorless liquid

The structure of this compound allows it to participate in various chemical reactions, including oxidation and substitution, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its hydroxyl groups, which can engage in hydrogen bonding with biological macromolecules. This interaction may influence enzyme activity and metabolic pathways. The compound's ability to act as a ligand for certain enzymes suggests potential roles in modulating biological processes.

Enzyme Interactions

Studies indicate that this compound can interact with specific enzymes, potentially altering their function. For example:

- Enzyme Modulation : The compound may enhance or inhibit the activity of certain metabolic enzymes involved in glycolysis or lipid metabolism.

Toxicological Studies

Toxicological evaluations have shown that while this compound has beneficial properties, it also exhibits some level of toxicity at higher concentrations. For instance:

- Acute Toxicity : Research indicates that doses above a certain threshold can lead to adverse effects in animal models, necessitating careful consideration in therapeutic applications .

Case Studies

- Metabolic Pathway Involvement :

- Pharmacological Potential :

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two hydroxyl groups | Enzyme modulation |

| 1,4-Butanediol | Lacks hydroxymethyl group | Sedative effects |

| 1,2-Butanediol | Hydroxyl groups on adjacent carbons | Limited biological activity |

The comparative analysis highlights the unique properties of this compound relative to other butanediols, particularly regarding its biological interactions.

Properties

IUPAC Name |

2-(hydroxymethyl)butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-2-1-5(3-7)4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNPRNNJJLRHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.